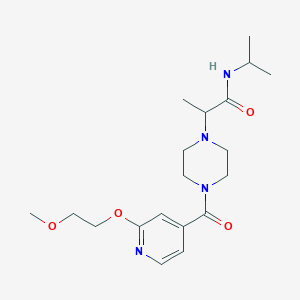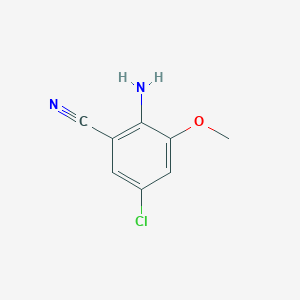
N-(1,3-dioxoisoindol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)propanamide, also known as NDI-1, is a small molecule compound that has been found to have potential therapeutic applications in various diseases. It was first synthesized in 2008 by a group of researchers led by Dr. Bruce Hammock at the University of California, Davis. Since then, NDI-1 has been extensively studied for its mechanism of action and potential applications in treating various diseases.
Wirkmechanismus
N-(1,3-dioxoisoindol-5-yl)propanamide works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). EETs are known to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, while DHETs have pro-inflammatory and pro-apoptotic effects. By inhibiting sEH, N-(1,3-dioxoisoindol-5-yl)propanamide increases the levels of EETs and decreases the levels of DHETs, leading to beneficial effects in various diseases.
Biochemical and Physiological Effects:
N-(1,3-dioxoisoindol-5-yl)propanamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and improving vascular function and tissue damage. In animal models, N-(1,3-dioxoisoindol-5-yl)propanamide has been shown to improve cognitive function, reduce tumor growth, and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-dioxoisoindol-5-yl)propanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to cross the blood-brain barrier. However, N-(1,3-dioxoisoindol-5-yl)propanamide also has some limitations, including its low water solubility and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1,3-dioxoisoindol-5-yl)propanamide. One direction is to optimize the synthesis of N-(1,3-dioxoisoindol-5-yl)propanamide to improve its water solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1,3-dioxoisoindol-5-yl)propanamide in humans to determine its safety and efficacy. Additionally, N-(1,3-dioxoisoindol-5-yl)propanamide could be tested in combination with other drugs to enhance its therapeutic effects in various diseases. Finally, further studies could be conducted to explore the potential applications of N-(1,3-dioxoisoindol-5-yl)propanamide in other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
N-(1,3-dioxoisoindol-5-yl)propanamide is a promising small molecule compound that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibiting the activity of sEH, leading to beneficial effects in neurodegenerative diseases, cancer, and inflammation. Although N-(1,3-dioxoisoindol-5-yl)propanamide has some limitations, its advantages make it a promising candidate for further research and development. Future studies could lead to the development of N-(1,3-dioxoisoindol-5-yl)propanamide as a novel therapeutic agent for various diseases.
Synthesemethoden
N-(1,3-dioxoisoindol-5-yl)propanamide can be synthesized using a simple two-step process. The first step involves the reaction of isatin with ethyl acrylate to form an intermediate compound. The second step involves the reaction of the intermediate compound with ammonia to form N-(1,3-dioxoisoindol-5-yl)propanamide. The synthesis of N-(1,3-dioxoisoindol-5-yl)propanamide is relatively easy and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxoisoindol-5-yl)propanamide has been found to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, N-(1,3-dioxoisoindol-5-yl)propanamide has been shown to protect neurons against oxidative stress and prevent neuronal death. In cancer, N-(1,3-dioxoisoindol-5-yl)propanamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, N-(1,3-dioxoisoindol-5-yl)propanamide has been shown to reduce inflammation and improve tissue damage in animal models.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZBVEYDRTWLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)


![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)
![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)

